molecular formula C14H21N7O8S B10777365 5'-O-(N-(L-Threonyl)-sulfamoyl)adenosine

5'-O-(N-(L-Threonyl)-sulfamoyl)adenosine

Cat. No. B10777365
M. Wt: 447.43 g/mol
InChI Key: UPVAPSGKXAAHBG-CKTDUXNWSA-N
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Preparation Methods

The synthesis of 5’-O-(L-Threonylsulfamoyl)adenosine involves several steps, typically starting with the preparation of the purine nucleosideSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5’-O-(L-Threonylsulfamoyl)adenosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5’-O-(L-Threonylsulfamoyl)adenosine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5’-O-(L-Threonylsulfamoyl)adenosine involves its interaction with specific molecular targets, such as enzymes. It is known to interact with threonine–tRNA ligase, an enzyme involved in protein synthesis . This interaction can affect various cellular pathways and processes, leading to its observed effects.

Comparison with Similar Compounds

5’-O-(L-Threonylsulfamoyl)adenosine can be compared with other purine nucleosides, such as:

    Adenosine: A naturally occurring nucleoside involved in various biological processes.

    5’-O-(N-(L-Threonyl)-sulfamoyl)adenosine: A similar compound with slight structural differences.

The uniqueness of 5’-O-(L-Threonylsulfamoyl)adenosine lies in its specific functional groups and their interactions with biological targets, which can lead to distinct effects and applications .

properties

Molecular Formula

C14H21N7O8S

Molecular Weight

447.43 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3R)-2-amino-3-hydroxybutanoyl]sulfamate

InChI

InChI=1S/C14H21N7O8S/c1-5(22)7(15)13(25)20-30(26,27)28-2-6-9(23)10(24)14(29-6)21-4-19-8-11(16)17-3-18-12(8)21/h3-7,9-10,14,22-24H,2,15H2,1H3,(H,20,25)(H2,16,17,18)/t5-,6-,7+,9-,10-,14-/m1/s1

InChI Key

UPVAPSGKXAAHBG-CKTDUXNWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N)O

Canonical SMILES

CC(C(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N)O

Origin of Product

United States

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